molecular formula CH₅AsO₂S B1144797 Monomethyl Arsonothioic Acid (80per cent) CAS No. 937022-98-5

Monomethyl Arsonothioic Acid (80per cent)

Cat. No.: B1144797
CAS No.: 937022-98-5
M. Wt: 156.04
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl Arsonothioic Acid (80 per cent) is an organoarsenic compound with the molecular formula CH₅AsO₂S. It is a white to off-white solid that is slightly soluble in water and has a melting point greater than 51°C. This compound is used as a standard for arsenic inspection and is a metabolite in some mammals and microbiota.

Preparation Methods

Synthetic Routes and Reaction Conditions

Monomethyl Arsonothioic Acid can be synthesized through the reaction of arsenous acid with methyl iodide. . The reaction conditions typically involve the use of sodium hydroxide as a base:

As(OH)3+CH3I+NaOHCH3AsO(OH)2+NaI+H2O\text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} As(OH)3​+CH3​I+NaOH→CH3​AsO(OH)2​+NaI+H2​O

Industrial Production Methods

Industrial production methods for Monomethyl Arsonothioic Acid are not well-documented in the literature. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Monomethyl Arsonothioic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Near physiological pH, it converts to its conjugate bases, the methylarsonates .

Common Reagents and Conditions

    Oxidation: Monomethyl Arsonothioic Acid can be oxidized to form methylarsonic acid.

    Reduction: It can be reduced to methylarsonous acid.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Major Products

    Oxidation: Methylarsonic acid

    Reduction: Methylarsonous acid

    Substitution: Various substituted arsonic acids

Scientific Research Applications

Monomethyl Arsonothioic Acid has several scientific research applications:

    Chemistry: Used as a standard for arsenic inspection and in the study of arsenic metabolism.

    Biology: Investigated for its role as a metabolite in mammals and microbiota.

    Medicine: Studied for its potential toxicity and effects on human health.

    Industry: Utilized in the development of arsenic-based compounds and materials.

Mechanism of Action

The mechanism of action of Monomethyl Arsonothioic Acid involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound is methylated in trivalent forms in the presence of glutathione or other thiol compounds, which suggests that the stability of arsenic-glutathione conjugates is crucial for determining its toxicity .

Comparison with Similar Compounds

Monomethyl Arsonothioic Acid can be compared with other similar compounds such as:

    Monomethylarsonic Acid (MMA): Similar in structure but lacks the thio group.

    Dimethylarsinic Acid (DMA): Contains two methyl groups instead of one.

    Arsenobetaine: A non-toxic arsenic compound found in seafood.

Uniqueness

Monomethyl Arsonothioic Acid is unique due to the presence of the thio group, which influences its reactivity and interactions with biological molecules. This makes it distinct from other methylated arsenic compounds .

Properties

CAS No.

937022-98-5

Molecular Formula

CH₅AsO₂S

Molecular Weight

156.04

Synonyms

Methylarsonothioic O,S-Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.